molecular formula C16H14FN3O2S2 B2919306 3-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-10-1

3-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2919306
CAS No.: 863512-10-1
M. Wt: 363.43
InChI Key: IIXAWJRUYVNCKQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14FN3O2S2 and its molecular weight is 363.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets include various enzymes and receptors involved in critical biological processes such as inflammation, microbial infection, and cancer .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or activation of the target’s function . The presence of the fluorine atom and the pyridine ring in the compound may also influence its interaction with its targets, potentially enhancing its binding affinity and selectivity .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their targets’ functions . For example, they may affect pathways related to inflammation, microbial infection, and cancer .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles . The presence of the fluorine atom and the pyridine ring in the compound may also influence its pharmacokinetic properties, potentially enhancing its stability and bioavailability .

Result of Action

Based on the known activities of thiazole derivatives, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives . Additionally, the presence of the fluorine atom in the compound may enhance its stability and resistance to metabolic degradation .

Properties

IUPAC Name

3-fluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c17-13-4-1-5-15(9-13)24(21,22)19-8-6-14-11-23-16(20-14)12-3-2-7-18-10-12/h1-5,7,9-11,19H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXAWJRUYVNCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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